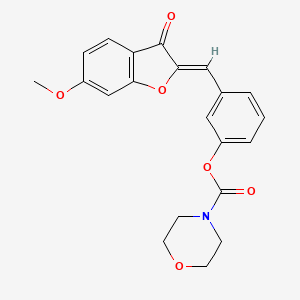
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibition. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and molecular docking studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxobenzofuran moiety followed by condensation with morpholine derivatives. The synthetic pathway is crucial for understanding how structural modifications can influence biological activity.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, compounds derived from benzofuran showed significant antiproliferative activity against human breast cancer (MCF-7) and ovarian carcinoma (A2780) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4d | MCF-7 | 4.47 |
| Compound 5c | A2780 | 52.8 |
| Compound 5g | MCF-7/MX | 20.5 |
These findings suggest that modifications to the benzofuran structure can significantly enhance anticancer properties.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. The IC50 value for (Z)-1-(3-Methylbenzyl)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride was found to be 123 nM, indicating potent enzyme inhibition . This activity is crucial for developing treatments for conditions like Alzheimer's disease.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. For instance, docking simulations have shown that the compound can effectively bind to the active site of tubulin, which is essential for its anticancer activity .
Table 2: Molecular Docking Results
| Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Tubulin | -9.5 | Hydrophobic |
| AChE | -8.7 | Hydrogen Bonding |
Case Studies
In a study focusing on the antiproliferative effects of related compounds, it was observed that those with methoxy substitutions exhibited enhanced activity against resistant cancer cell lines. This suggests that structural features such as methoxy groups are critical for improving efficacy against various malignancies .
Eigenschaften
IUPAC Name |
[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-15-5-6-17-18(13-15)28-19(20(17)23)12-14-3-2-4-16(11-14)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVUPXNRBDTME-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC(=O)N4CCOCC4)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)N4CCOCC4)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














